molecular formula C15H26O B1678203 Nerolidol CAS No. 7212-44-4

Nerolidol

Cat. No.: B1678203
CAS No.: 7212-44-4
M. Wt: 222.37 g/mol
InChI Key: FQTLCLSUCSAZDY-SDNWHVSQSA-N
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Mechanism of Action

Nerolidol, also known as 3,7,11-trimethyl-1,6,10-dodecatrien-3-ol, is a naturally occurring sesquiterpene alcohol found in various plants. It is known for its floral odor and is synthesized as an intermediate in the production of (3E)-4,8-dimethy-1,3,7-nonatriene (DMNT), a herbivore-induced volatile that protects plants from herbivore damage .

Target of Action

This compound primarily targets pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, NF-kB, and COX-2 . These cytokines, oxidative free radicals, and the activation of COX-2 enzymes are crucial targets for chronic inflammation .

Mode of Action

This compound interacts with its targets by downregulating the expression of pro-inflammatory cytokines and upregulating anti-inflammatory cytokines . It also potentiates the action of antibiotics, namely amoxicilline/clavulanic acid against S. aureus and amoxicilline/clavulanic acid, ceftadizine, and imipenem against Escherichia coli .

Biochemical Pathways

This compound affects the biochemical pathways involved in inflammation and oxidative stress. It reduces the expression of pro-inflammatory cytokines and upregulates anti-inflammatory cytokines . It also inhibits the p38 MAPK signaling pathway, which plays a crucial role in inflammation and cell death .

Pharmacokinetics

In silico studies suggest that this compound has promising drug bioavailability .

Result of Action

This compound has been shown to have anti-inflammatory and antioxidant effects. It reduces the expression of pro-inflammatory cytokines and upregulates anti-inflammatory cytokines . It also reduces oxidative stress by inhibiting the formation of malondialdehyde (MDA), a marker of lipid peroxidation .

Action Environment

The action of this compound can be influenced by environmental factors. For example, in plants, this compound is part of an indirect defense mechanism where it is secreted as a volatile to attract parasitoids and natural enemies of herbivores . The effectiveness of this compound can also be influenced by the presence of other compounds, as seen in its potentiation of the action of certain antibiotics .

Biochemical Analysis

Biochemical Properties

Nerolidol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme linalool/nerolidol synthase, which catalyzes the conversion of geranyl pyrophosphate and farnesyl pyrophosphate into linalool and this compound . This enzyme exhibits optimal activity at a pH of 6.5 and a temperature of 30°C, with magnesium as a cofactor . Additionally, this compound has been shown to modulate the activity of antioxidant enzymes such as superoxide dismutase, peroxidase, and catalase, enhancing the body’s defense against oxidative stress .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been demonstrated to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to downregulate the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, while upregulating anti-inflammatory cytokines like IL-10 and IL-4 . This modulation of cytokine expression helps in reducing inflammation and promoting cellular homeostasis. Furthermore, this compound has shown potential in inhibiting the proliferation of cancer cells by inducing apoptosis and cell cycle arrest .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to the active sites of enzymes such as linalool/nerolidol synthase, influencing their catalytic activity . It also interacts with transcription factors like NF-kB, inhibiting their activation and subsequent expression of pro-inflammatory genes . Additionally, this compound has been shown to induce oxidative stress in cancer cells, leading to apoptosis through the activation of caspases and the mitochondrial pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but its stability can be influenced by factors such as pH, temperature, and exposure to light. Over time, this compound may undergo degradation, leading to a reduction in its efficacy . Long-term studies have shown that this compound can maintain its anti-inflammatory and antioxidant effects for extended periods, but its potency may decrease with prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound (200-400 mg/kg) exhibit significant anti-inflammatory and antioxidant effects without causing adverse effects . Higher doses (800 mg/kg) may lead to toxicity and adverse effects such as liver damage and oxidative stress . It is crucial to determine the optimal dosage to maximize the therapeutic benefits of this compound while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. It is primarily metabolized through the cytochrome P450 enzyme system, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, contributing to the overall effects of this compound. Additionally, this compound has been shown to affect metabolic flux and metabolite levels, influencing cellular energy production and homeostasis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, this compound may interact with transporters and binding proteins that facilitate its movement within the body . Its distribution within tissues can influence its localization and accumulation, affecting its overall efficacy and function.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can localize to specific compartments or organelles within cells, influencing its interactions with biomolecules . Post-translational modifications and targeting signals may direct this compound to particular subcellular locations, enhancing its therapeutic effects

Chemical Reactions Analysis

Types of Reactions: Nerolidol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions often involve the use of halogens or other electrophiles.

Major Products Formed:

    Oxidation: Oxidation of this compound can lead to the formation of farnesol and other oxygenated derivatives.

    Reduction: Reduction typically yields saturated alcohols.

    Substitution: Substitution reactions can produce halogenated derivatives of this compound.

Scientific Research Applications

Comparison with Similar Compounds

    Linalool: Known for its floral scent and used in perfumery and flavoring.

    Farnesol: Used in the synthesis of vitamins and as a fragrance ingredient.

Uniqueness of Nerolidol:

Properties

IUPAC Name

(6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6,9,11,16H,1,7-8,10,12H2,2-5H3/b14-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQTLCLSUCSAZDY-SDNWHVSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(C)(C=C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CCC(C)(C=C)O)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2040783
Record name trans-Nerolidol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2040783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless or very pale straw-coloured oily liquid; Faint woody-floral, slightly rose apple aroma
Record name Nerolidol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1635/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in most fixed oils and propylene glycol; slightly soluble in water; insoluble in glycerol, Soluble (in ethanol)
Record name Nerolidol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1635/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.872-0.879
Record name Nerolidol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1635/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

40716-66-3, 7212-44-4, 142-50-7
Record name trans-Nerolidol
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Record name Nerolidol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nerolidol trans-form
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,6,10-Dodecatrien-3-ol, 3,7,11-trimethyl-
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Record name trans-Nerolidol
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Record name 3,7,11-trimethyldodeca-1,6,10-trien-3-ol,mixed isomers
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Record name Nerolidol
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Record name (E)-3,7,11-trimethyldodeca-1,6,10-trien-3-ol
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Record name NEROLIDOL, (6E)-(±)-
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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